Methyl 3-hydroxyundecanoate

Beschreibung

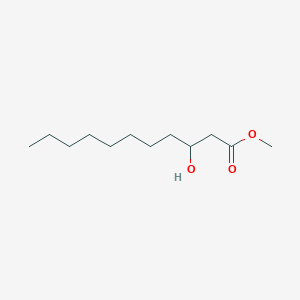

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-hydroxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHGFYACOPLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-Methyl 3-hydroxyundecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxyundecanoate is a chiral specialty chemical belonging to the class of medium-chain 3-hydroxy fatty acid methyl esters. While specific research on this particular molecule is limited, its structural analogs and the broader class of (R)-3-hydroxy fatty acids are of significant interest in various scientific fields. They are known as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Furthermore, medium-chain 3-hydroxy fatty acids have been identified as important signaling molecules in biological systems, such as in triggering plant immune responses. This guide provides a comprehensive overview of the known chemical properties of (R)-Methyl 3-hydroxyundecanoate, supplemented with data from its closest homologs, to serve as a valuable resource for research and development.

Chemical and Physical Properties

Detailed experimental data for (R)-Methyl 3-hydroxyundecanoate is not widely available in the public domain. However, its basic properties can be inferred from supplier information and comparison with its nearest homologs, methyl 3-hydroxydecanoate (B1257068) (C10) and methyl 3-hydroxydodecanoate (C12).

| Property | (R)-Methyl 3-hydroxyundecanoate | Methyl 3-hydroxydecanoate (Homolog) | Methyl 3-hydroxydodecanoate (Homolog) |

| CAS Number | 129758-71-0[1][2] | 62675-82-5[3] | 72864-23-4[4][5] |

| Molecular Formula | C12H24O3[1] | C11H22O3[3] | C13H26O3[4][5] |

| Molecular Weight | 216.32 g/mol [1] | 202.29 g/mol [3] | 230.34 g/mol [4][5] |

| Appearance | Liquid[1] | Oil[6] | Colorless to pale yellow liquid[7] |

| Boiling Point | Not available | 99-100°C at 0.5 mmHg[8] | Not available |

| Density | Not available | 0.956 g/cm³ (Predicted)[6] | Not available |

| Solubility | Not available | Slightly soluble in Chloroform and Methanol[6] | Soluble in common organic solvents[7] |

| Purity | >98%[1] | >98%[9] | >98%[4] |

| Storage Conditions | Freezer[1] | Refrigerator, under inert atmosphere[6] | -20°C[7] |

Spectroscopic Data

Specific spectroscopic data for (R)-Methyl 3-hydroxyundecanoate is not readily found in the literature. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of a typical (R)-methyl 3-hydroxyalkanoate would exhibit characteristic signals for the methyl ester protons, the protons on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) protons, and the alkyl chain protons. For example, in the 1H NMR spectrum of methyl (R)-(-)-3-hydroxybutyrate, the key signals are observed around 4.21 ppm (methine proton), 3.71 ppm (methyl ester protons), 2.4-2.5 ppm (methylene protons), and 1.23 ppm (methyl protons of the ethyl group)[10][11]. Similar patterns would be expected for (R)-Methyl 3-hydroxyundecanoate, with the integration of the alkyl chain protons being significantly larger.

Mass Spectrometry (MS)

The mass spectrum of methyl 3-hydroxyalkanoates typically shows a characteristic fragmentation pattern. A prominent peak is often observed at m/z 103, corresponding to the McLafferty rearrangement product of the methyl ester of a 3-hydroxy acid[12]. The molecular ion peak (M+) may also be observed. For instance, the GC-MS data for methyl 3-hydroxydecanoate shows significant peaks at m/z 103 and 129[3]. The mass spectrum of methyl 3-hydroxydodecanoate also presents characteristic fragmentation patterns[5][13].

Experimental Protocols

General Synthesis of (R)-Methyl 3-hydroxyalkanoates

While a specific protocol for (R)-Methyl 3-hydroxyundecanoate is not detailed in the literature, a general approach for the synthesis of medium-chain (R)-methyl 3-hydroxyalkanoates involves the asymmetric reduction of the corresponding methyl 3-oxoalkanoate.

Example Protocol: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate

-

Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a BINAP ligand, is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, dissolve methyl 3-oxoundecanoate in a suitable solvent like methanol.

-

Hydrogenation: Add the chiral catalyst to the solution. The reactor is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure until the starting material is consumed (monitored by TLC or GC).

-

Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched (R)-Methyl 3-hydroxyundecanoate.

Note: This is a generalized protocol and specific conditions such as catalyst loading, solvent, temperature, pressure, and reaction time would need to be optimized.

A common route for obtaining various (R)-3-hydroxyalkanoate methyl esters is through the acid-catalyzed methanolysis of polyhydroxyalkanoates (PHAs) produced by bacteria[14].

Biological Activity and Signaling Pathways

While direct studies on the biological activity of (R)-Methyl 3-hydroxyundecanoate are scarce, research on related medium-chain 3-hydroxy fatty acids provides insights into its potential roles.

Precursor for Polyhydroxyalkanoates (PHAs)

(R)-3-hydroxyalkanoic acids are the monomeric units of PHAs, which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The chain length of the monomer determines the physical properties of the resulting polymer.

Signaling in Plant Immunity

Recent studies have shown that medium-chain 3-hydroxy fatty acids can act as signaling molecules in plants. Specifically, they can be recognized by plant immune receptors and trigger defense responses against pathogens.

Potential Anti-Cancer Activity

There is evidence that the conjugation of (R)-3-hydroxyalkanoic acids to peptides can enhance their anti-cancer activity. The efficacy of this enhancement is dependent on the carbon chain length of the fatty acid.

Fuel Properties

(R)-3-hydroxyalkanoate methyl esters derived from microbial PHAs have been investigated as potential biofuels[14].

At present, there are no well-defined signaling pathways in mammalian systems that directly involve (R)-Methyl 3-hydroxyundecanoate. However, given the diverse biological activities of other fatty acid esters, it remains an area for future investigation.

Conclusion

(R)-Methyl 3-hydroxyundecanoate is a chiral molecule with potential applications stemming from its role as a PHA monomer and the biological activities observed in its structural analogs. While a comprehensive dataset for this specific compound is currently lacking, this guide provides a foundational understanding by leveraging available information and data from closely related homologs. Further research is warranted to fully elucidate its chemical properties, develop efficient and specific synthesis protocols, and explore its biological functions and potential applications in drug development, materials science, and agriculture.

References

- 1. Methyl 3-Hydroxyundecanoate - CD Biosynsis [biosynsis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. Methyl 3-hydroxydodecanoate [webbook.nist.gov]

- 6. METHYL 3-HYDROXYDECANOATE CAS#: 62675-82-5 [m.chemicalbook.com]

- 7. METHYL 3-HYDROXYDODECANOATE [chembk.com]

- 8. Methyl 3-Hydroxydecanoate | CAS#:56618-58-7 | Chemsrc [chemsrc.com]

- 9. Methyl 3-Hydroxydecanoate - CD Biosynsis [biosynsis.com]

- 10. Methyl (R)-(-)-3-hydroxybutyrate(3976-69-0) 1H NMR [m.chemicalbook.com]

- 11. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Hydroxyundecanoic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyundecanoic acid methyl ester is a naturally occurring medium-chain length 3-hydroxy fatty acid methyl ester. Its parent acid, 3-hydroxyundecanoic acid, is a constituent of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria and a monomeric unit of polyhydroxyalkanoate (PHA) bacterial biopolymers. While its direct quantification in natural systems is not extensively documented, its presence is inferred from the analysis of these larger bacterial structures. This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxyundecanoic acid and its methyl ester, detailed experimental protocols for their analysis, and an exploration of the relevant biochemical pathways.

Natural Occurrence and Significance

The natural occurrence of 3-hydroxyundecanoic acid and its methyl ester is primarily linked to bacterial metabolism. The parent 3-hydroxy fatty acids (3-OH-FAs) are integral components of the outer membrane of Gram-negative bacteria and serve as energy storage molecules.

Bacterial Sources

3-Hydroxy fatty acids are characteristic components of the lipid A part of lipopolysaccharides in Gram-negative bacteria[1]. Specific bacteria where related 3-hydroxy fatty acids have been identified include:

-

Acinetobacter species [2]

-

Pseudomonas species

-

Brevibacillus brevis

-

Moraxella species

While direct quantitative data for 3-hydroxyundecanoic acid methyl ester in these organisms is scarce in publicly available literature, the presence of odd-numbered 3-hydroxy fatty acids in bacterial lipids is known. The analysis of total fatty acid methyl esters (FAMEs) from bacterial cultures is a common method for bacterial identification and chemotaxonomy[1][3].

Polyhydroxyalkanoates (PHAs)

3-Hydroxyundecanoic acid can be a monomeric constituent of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous microorganisms as a form of carbon and energy storage. The methyl ester can be obtained through the methanolysis of these PHA polymers.

Biological Significance

Medium-chain 3-hydroxy fatty acids have gained significant attention for their biological activities. Notably, 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response by signaling through the GPR84 receptor. This positions 3-hydroxy fatty acids and their derivatives, including the methyl esters, as promising targets for the development of novel immunotherapies.

Quantitative Data

Table 1: Quantitative Data for Related 3-Hydroxy Fatty Acids in Bacterial Cultures

| Compound | Organism | Concentration/Yield | Source |

| (R)-3-hydroxydecanoic acid (R-3HD) | Escherichia coli (recombinant) | 1.02 g/L | |

| Mixture of (R)-3-hydroxy fatty acids (C6-C12) | Pseudomonas putida KT2442 (mutant) | 0.35 g/L |

Table 2: Relative Abundance of 3-Hydroxy Fatty Acids in Pseudomonas aeruginosa

| Fatty Acid | Relative Abundance (%) |

| 3-hydroxydecanoic acid | Major component |

| 3-hydroxydodecanoic acid | Present |

| Other 3-hydroxy fatty acids | Varies with strain and growth conditions |

Note: The data in Table 2 is qualitative, as specific percentages vary significantly between studies and analytical methods.

Experimental Protocols

The standard method for the analysis of 3-hydroxy fatty acids from bacterial sources is gas chromatography-mass spectrometry (GC-MS) of their fatty acid methyl ester (FAME) derivatives.

Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cells

This protocol is a composite of established methods for FAME analysis.

Materials:

-

Bacterial cell pellet (10-50 mg wet weight)

-

Saponification reagent: 45 g NaOH, 150 mL methanol, 150 mL deionized water

-

Methylation reagent: 325 mL 6.0 N HCl, 275 mL methanol

-

Extraction solvent: 1:1 (v/v) hexane (B92381) and methyl tert-butyl ether

-

Wash solution: 10.8 g NaOH in 900 mL deionized water

-

Anhydrous sodium sulfate (B86663)

-

Glass tubes with Teflon-lined caps

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate and place them in a clean 13x100 mm glass tube.

-

Saponification: Add 1.0 mL of the saponification reagent to the cell pellet. Seal the tube tightly and vortex briefly. Heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating. This step hydrolyzes the lipids and releases the fatty acids as sodium salts.

-

Methylation: Cool the tube to room temperature and add 2.0 mL of the methylation reagent. Seal and vortex briefly. Heat at 80°C for 10 minutes. This reaction converts the fatty acid salts to their more volatile methyl esters.

-

Extraction: Cool the tube and add 1.25 mL of the extraction solvent. Gently mix on a rotator for 10 minutes. Centrifuge briefly to separate the phases. The FAMEs will partition into the upper organic phase.

-

Wash: Transfer the upper organic phase to a new tube. Add 3.0 mL of the wash solution and rotate for 5 minutes. This step removes residual reagents.

-

Final Preparation: Transfer the upper organic phase to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any remaining water. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., HP-5MS, DB-5ms).

-

Mass spectrometer detector.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-550 m/z

Identification: The identification of 3-hydroxyundecanoic acid methyl ester is based on its retention time and the fragmentation pattern in the mass spectrum. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is often observed at m/z 103.

Signaling Pathways and Metabolic Relationships

Bacterial Fatty Acid Metabolism

3-Hydroxy fatty acids are key intermediates in both fatty acid synthesis and degradation (β-oxidation) in bacteria. The following diagram illustrates the general pathway.

GPR84 Signaling Pathway

Medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid, are agonists for the G protein-coupled receptor 84 (GPR84), which is primarily expressed on immune cells. Activation of GPR84 can lead to a pro-inflammatory response.

Conclusion

3-Hydroxyundecanoic acid methyl ester is a naturally occurring compound of bacterial origin. While its direct quantification remains an area for further research, its presence as a component of LPS and PHAs is well-established. The methodologies for its extraction and analysis are robust, relying on well-documented FAME analysis protocols. The emerging understanding of the role of its parent fatty acids in modulating the immune system through receptors like GPR84 highlights the potential of this class of molecules in drug development and as biochemical probes. This guide provides a foundational resource for researchers interested in the study of this and related 3-hydroxy fatty acid methyl esters.

References

Unveiling Methyl 3-hydroxyundecanoate: A Technical Guide to its Synthesis, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a medium-chain length β-hydroxy fatty acid methyl ester, holds significance in the study of microbial polyesters and as a potential chiral building block in organic synthesis. This technical guide provides an in-depth overview of the primary methods for obtaining this compound: chemical synthesis via the Reformatsky reaction and isolation from microbial sources, specifically from polyhydroxyalkanoates (PHAs). Detailed experimental protocols for both approaches are presented, alongside a summary of expected analytical data for its characterization. This document aims to serve as a comprehensive resource for researchers working with or aiming to produce this compound.

Introduction

This compound (C12H24O3) is the methyl ester of 3-hydroxyundecanoic acid. While not as extensively studied as other fatty acid esters, it is a constituent of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polymers produced by various bacteria.[1][2] These bioplastics have garnered significant interest as sustainable alternatives to petroleum-based plastics.[3] The monomeric units, such as this compound, are valuable as standards for analytical purposes and as chiral precursors for the synthesis of complex organic molecules.

This guide details the two primary routes to obtain this compound: de novo chemical synthesis and extraction from biological sources.

Pathways to Obtain this compound

There are two main pathways for obtaining this compound: chemical synthesis and isolation from microbial cultures. The choice of method depends on the desired quantity, purity, and stereochemistry of the final product.

Chemical Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters.[4][5][6] It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] For the synthesis of this compound, nonanal (an aldehyde with a nine-carbon chain) is reacted with methyl bromoacetate.

Reaction Mechanism

The reaction proceeds via the formation of an organozinc intermediate, a zinc enolate, which then adds to the carbonyl group of the aldehyde. Subsequent acidic workup yields the desired β-hydroxy ester.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Reformatsky reaction.[8]

Materials:

-

Nonanal (C9H18O)

-

Methyl bromoacetate (BrCH2CO2CH3)

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Hydrochloric acid (1 M)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add activated zinc dust.

-

Reaction Setup: Add anhydrous THF to the flask.

-

Initiation: A small amount of a solution of nonanal and methyl bromoacetate in anhydrous THF is added to the zinc suspension. The reaction is initiated, which is often indicated by a gentle reflux.

-

Addition of Reactants: The remaining solution of nonanal and methyl bromoacetate is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

Quenching: The reaction mixture is cooled to room temperature and then quenched by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: The product is extracted with diethyl ether. The organic layers are combined, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Isolation from Microbial Sources

Several bacterial species, particularly of the genus Pseudomonas, are known to produce mcl-PHAs when grown on suitable carbon sources.[1][9] These polymers are composed of various 3-hydroxy fatty acid monomers, including 3-hydroxyundecanoate. The isolation of this compound from these polymers involves bacterial fermentation, polymer extraction, and subsequent methanolysis.

Experimental Workflow

Experimental Protocol: Isolation from Pseudomonas putida

This protocol is a generalized procedure based on methods for mcl-PHA analysis.[10][11][12]

Materials:

-

Culture of Pseudomonas putida

-

Growth medium supplemented with a suitable carbon source (e.g., undecanoic acid)

-

Methanol

-

Sulfuric acid

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Fermentation: Cultivate Pseudomonas putida in a suitable medium with undecanoic acid as the primary carbon source to induce mcl-PHA accumulation.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet is washed and then lyophilized.

-

Methanolysis: The dried cell biomass is subjected to direct methanolysis. This is typically done by refluxing the biomass in a mixture of chloroform, methanol, and concentrated sulfuric acid. This process simultaneously extracts the PHA and converts the 3-hydroxy fatty acid monomers into their corresponding methyl esters.

-

Extraction: After cooling, water is added to the mixture to induce phase separation. The lower chloroform layer, containing the fatty acid methyl esters (FAMEs), is collected.

-

Washing and Drying: The chloroform extract is washed with water to remove residual acid and methanol. The organic layer is then dried over anhydrous sodium sulfate.

-

Analysis and Purification: The solvent is evaporated, and the resulting FAME mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound. Further purification can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC).

Data Presentation: Characterization of this compound

Accurate characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected analytical data based on the structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H24O3 |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 129758-71-0[13] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not precisely determined, estimated >200 °C |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, hexane) |

Table 2: Expected Spectroscopic Data for this compound

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~0.88 (t, 3H, -CH₃), ~1.26 (m, 14H, -(CH₂)₇-), ~2.45 (d, 2H, -CH₂-COO-), ~3.67 (s, 3H, -OCH₃), ~4.00 (m, 1H, -CH(OH)-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14.1 (-CH₃), ~22.6, ~25.5, ~29.3, ~29.5, ~31.8, ~36.5 (-(CH₂)₇-), ~41.5 (-CH₂-COO-), ~51.6 (-OCH₃), ~68.1 (-CH(OH)-), ~173.0 (C=O) |

| GC-MS (EI) | m/z: Molecular ion peak at 216. Key fragments expected at m/z 103 (base peak, [CH(OH)CH₂COOCH₃]⁺), 74, and others resulting from cleavage of the alkyl chain. |

Conclusion

This technical guide has outlined the principal methodologies for the discovery and isolation of this compound. The Reformatsky reaction offers a direct and versatile synthetic route, yielding a racemic product. In contrast, isolation from microbial PHAs provides a pathway to potentially enantiomerically pure forms of the compound, reflecting its natural origin. The provided experimental protocols and expected analytical data serve as a foundational resource for researchers in the fields of microbiology, biotechnology, and organic synthesis, facilitating the production and characterization of this valuable β-hydroxy fatty acid methyl ester. Further research into optimizing both the synthetic and microbial production routes will be crucial for expanding the applications of this compound and other mcl-PHA monomers.

References

- 1. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Production Methods of Polyhydroxyalkanoates and Their Innovative Uses in Biomedicine and Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Fed-batch production of poly-3-hydroxydecanoate from decanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcmas.com [ijcmas.com]

- 11. Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. medchemexpress.com [medchemexpress.com]

Physical and chemical characteristics of C11 3-hydroxy fatty acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a C11 3-hydroxy fatty acid methyl ester, is a molecule of growing interest due to the established roles of its structural class in various biological signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic properties. Furthermore, this document explores the potential biological significance of this compound, particularly in the context of bacterial communication and host-pathogen interactions.

Physical and Chemical Characteristics

This compound is a monofunctional fatty acid methyl ester. While some of its physical properties are not extensively documented, its fundamental chemical characteristics are well-established.

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 3-Hydroxyundecanoic acid methyl ester | [1] |

| CAS Number | 129758-71-0 | [1] |

| Molecular Formula | C₁₂H₂₄O₃ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| Appearance | Liquid (presumed) | |

| Solubility | Soluble in chloroform, ethanol, methanol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds.[2][3][4][5] The following protocol describes the synthesis of this compound from nonanal (B32974) and methyl bromoacetate (B1195939).

Materials:

-

Nonanal

-

Methyl bromoacetate

-

Zinc dust, activated

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust and anhydrous THF to the flask.

-

Initiation: Add a small crystal of iodine to initiate the reaction. A mixture of nonanal and methyl bromoacetate dissolved in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc in THF.

-

Reaction: The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and the disappearance of the iodine color. The addition of the aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NH₄Cl solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.[6][7]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column to create a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified this compound.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule.[8][9][10][11][12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.99 | m | 1H | -CH(OH)- |

| 3.70 | s | 3H | -OCH₃ |

| 2.40 - 2.51 | dd | 2H | -CH₂-C=O |

| ~1.29 | m | 14H | -(CH₂)₇- |

| 0.88 | t | 3H | -CH₃ (terminal) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.[8][13][14][15][16]

| Chemical Shift (δ, ppm) | Assignment |

| ~173.6 | C=O (ester) |

| ~68.1 | -CH(OH)- |

| ~51.8 | -OCH₃ |

| ~41.2 | -CH₂-C=O |

| ~36.6 - 22.7 | -(CH₂)₇- |

| ~14.1 | -CH₃ (terminal) |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of fatty acid methyl esters. The fragmentation pattern provides valuable structural information.[17][18][19][20]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 216) may be observed, although it can be weak or absent in some cases.

-

McLafferty Rearrangement: A characteristic peak at m/z = 74 is expected, resulting from the rearrangement and cleavage of the ester group.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group can lead to characteristic fragments.

-

Loss of Water: A peak at M-18 (m/z = 198) due to the loss of a water molecule from the hydroxyl group is likely.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[21][22][23][24][25]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2950 - 2850 | Strong | C-H stretch (alkyl chain) |

| 1750 - 1735 | Strong | C=O stretch (ester carbonyl) |

| 1300 - 1000 | Strong | C-O stretch (ester) |

Biological Significance and Signaling Pathways

While specific studies on this compound are limited, the broader class of medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs) has been identified as important signaling molecules, particularly in the context of bacterial communication and plant immunity.

Bacterial Quorum Sensing

In Gram-negative bacteria like Pseudomonas aeruginosa, 3-hydroxy fatty acids are precursors in the biosynthesis of rhamnolipids and are also components of the lipid A moiety of lipopolysaccharide (LPS).[26][27] Furthermore, certain fatty acids and their derivatives can modulate quorum sensing (QS), a cell-density dependent communication system that regulates virulence factor production and biofilm formation.[28][29] While not a direct QS signal itself, the presence and concentration of 3-hydroxy fatty acids can influence the complex regulatory networks governing bacterial behavior.

Plant Immunity

Recent research has shown that medium-chain 3-hydroxy fatty acids, including 3-hydroxydecanoic acid (C10), can act as microbe-associated molecular patterns (MAMPs) that trigger innate immune responses in plants like Arabidopsis thaliana.[30][31][32] This recognition is mediated by specific plant cell-surface receptors. Given the structural similarity, it is plausible that 3-hydroxyundecanoic acid could also play a role in plant-microbe interactions, potentially eliciting defense responses.

Conclusion

This compound is a fatty acid derivative with well-defined chemical and spectroscopic properties. The experimental protocols provided in this guide offer a framework for its synthesis and purification, enabling further research into its characteristics and potential applications. The emerging roles of medium-chain 3-hydroxy fatty acids in biological signaling highlight the importance of studying individual members of this class, such as this compound, to elucidate their specific functions in complex biological systems. This knowledge can be valuable for the development of novel therapeutic strategies targeting bacterial infections or for applications in agriculture to enhance plant defense mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR [m.chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSC Chemistry [hscprep.com.au]

- 18. scienceready.com.au [scienceready.com.au]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. IR Absorption Table [webspectra.chem.ucla.edu]

- 26. Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Roles of Two-Component Systems in Pseudomonas aeruginosa Virulence [mdpi.com]

- 28. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. discover.library.noaa.gov [discover.library.noaa.gov]

- 32. pnas.org [pnas.org]

Methyl 3-hydroxyundecanoate CAS number 129758-71-0

An In-depth Technical Guide on Methyl 3-hydroxyundecanoate (CAS Number 129758-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a hydroxylated fatty acid methyl ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and biological significance. While specific data for this compound is limited, this guide consolidates available information and draws parallels from closely related 3-hydroxy fatty acid methyl esters to provide a thorough resource for research and drug development professionals.

Physicochemical Properties

This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129758-71-0 | [2] |

| Molecular Formula | C12H24O3 | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| Appearance | Liquid | [1] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol (B129727) | [2] |

| Storage Conditions | Freezer | [1] |

Synthesis of this compound

A general and adaptable method for the synthesis of methyl 3-hydroxyalkanoates involves the depolymerization of polyhydroxyalkanoates (PHAs) produced by bacteria such as Pseudomonas putida. This is followed by acid methanolysis and fractional distillation.[3] Alternatively, a chemical synthesis approach can be employed, such as the acid-catalyzed transesterification of poly-[(R)-3-hydroxybutyric acid] (PHB) with methanol, a method that can be adapted for other 3-hydroxy acids.[4]

A plausible synthetic route starting from 3-oxoundecanoic acid is the enantioselective hydrogenation of the corresponding methyl ester, as demonstrated for similar substrates.[5]

Experimental Protocol: Synthesis of (R)-Methyl 3-hydroxyundecanoate (Adapted from a general method for (R)-3-hydroxybutyrate methyl esters)[5]

-

Reaction Setup: In a nitrogen atmosphere, dissolve methyl 3-oxoundecanoate and a ruthenium complex catalyst (e.g., [RuCl2(benzene)2] with a chiral ligand) in methanol in an autoclave.

-

Hydrogenation: Decompress and degas the autoclave, then flush with nitrogen. Carry out hydrogenation at a specified temperature (e.g., 60 °C) and pressure (e.g., 10 bar) for 16-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it to near dryness to obtain a mixture of the catalyst and (R)-Methyl 3-hydroxyundecanoate.

-

Purification: Purify the product by vacuum distillation. The catalyst can be recovered and recycled.

Analytical Characterization

The characterization of this compound typically involves Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs).[6] For 3-hydroxy FAMEs, derivatization of the hydroxyl group, for instance by silylation, is often performed prior to analysis.[7]

Mass Spectrometry Fragmentation: The mass spectrum of 3-hydroxy fatty acid methyl esters is characterized by a prominent base peak at m/z 103, which corresponds to the fragment [CH(OH)CH2COOCH3]+.[1]

Experimental Protocol: GC-MS Analysis of FAMEs (General Protocol)[8]

-

Sample Preparation: Fatty acids are converted to their methyl esters (FAMEs) by esterification, for example, using methanolic HCl.

-

GC Conditions:

-

Column: A suitable capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., Omegawax).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxyundecanoic acid methyl ester CAS#: 129758-71-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 6. gcms.cz [gcms.cz]

- 7. lipidmaps.org [lipidmaps.org]

Spectroscopic Profile of Methyl 3-hydroxyundecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-hydroxyundecanoate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of data extrapolated from homologous compounds, predicted values based on established spectroscopic principles, and detailed experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of similar compounds, such as Methyl 3-hydroxydecanoate (B1257068) and Methyl 3-hydroxydodecanoate, and from established chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.98 | m | 1H | H-3 |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.42 | dd | 2H | H-2 |

| ~1.45 | m | 2H | H-4 |

| ~1.26 | br s | 12H | H-5 to H-10 |

| ~0.88 | t | 3H | H-11 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C-1 (C=O) |

| ~68.1 | C-3 (CH-OH) |

| ~51.6 | -OCH₃ |

| ~41.5 | C-2 (CH₂) |

| ~36.7 | C-4 (CH₂) |

| ~31.8 | C-9 (CH₂) |

| ~29.4 | C-7, C-8 (CH₂) |

| ~29.2 | C-6 (CH₂) |

| ~25.5 | C-5 (CH₂) |

| ~22.6 | C-10 (CH₂) |

| ~14.1 | C-11 (CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 216 | Low | [M]⁺ (Molecular Ion) |

| 198 | Moderate | [M - H₂O]⁺ |

| 185 | Moderate | [M - OCH₃]⁺ |

| 103 | High | [CH(OH)CH₂COOCH₃]⁺ |

| 74 | High | McLafferty rearrangement [CH₂=C(OH)OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a neat sample can be analyzed. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. A characteristic fragment for 3-hydroxy fatty acid methyl esters is the ion at m/z 103[1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide on the Thermal Properties of Methyl 3-hydroxyundecanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyundecanoate is a hydroxy fatty acid methyl ester (HFAME) of interest in various scientific domains, including drug development and materials science. Understanding its thermal properties is crucial for predicting its stability, and behavior under different processing and storage conditions. This technical guide outlines the key thermal characteristics of compounds analogous to this compound, details the experimental protocols for their determination, and explores a relevant biological signaling pathway.

Thermal Properties of Related Compounds

Due to the absence of specific data for this compound, this section presents the thermal properties of its closest structural analogs: Methyl 3-hydroxydecanoate (B1257068) and Methyl 3-hydroxydodecanoate.

| Property | Methyl 3-hydroxydecanoate | Methyl 3-hydroxydodecanoate |

| Molecular Formula | C₁₁H₂₂O₃ | C₁₃H₂₆O₃ |

| Molecular Weight | 202.29 g/mol | 230.34 g/mol |

| Boiling Point | 99-100 °C at 0.5 mmHg | Not available |

| Melting Point | Not available | Not available |

| Decomposition Temperature | Not available | Not available |

Note: The boiling point for Methyl 3-hydroxydecanoate is provided at reduced pressure. The atmospheric boiling point is expected to be significantly higher. Thermal decomposition data for these specific compounds are not available, but for FAMEs in general, decomposition often begins at temperatures above 200°C.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the characterization of the thermal properties of fatty acid methyl esters.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point, crystallization temperature, and other phase transitions of a material.

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating ramp is often performed to analyze the thermal history from the controlled cooling step.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The sample is placed on the microbalance within the TGA furnace.

-

Thermal Program:

-

The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

The temperature is ramped from ambient to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10-20 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Relevant Signaling Pathway: GPR120 Activation

Hydroxy fatty acids and their esters are known to interact with various cellular signaling pathways. One of the most relevant is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is a receptor for medium and long-chain fatty acids and is implicated in metabolic regulation and anti-inflammatory responses.[1][2][3]

The binding of a fatty acid ligand, such as a 3-hydroxy fatty acid ester, to GPR120 can initiate a cascade of intracellular events.[4][5] This typically involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signals can influence a variety of cellular processes, including gene expression related to inflammation and metabolism.

Conclusion

While direct experimental data on the thermal properties of this compound remains to be elucidated, this guide provides a framework for its characterization based on established analytical techniques and data from analogous compounds. The detailed experimental protocols for DSC and TGA offer a clear path for future empirical studies. Furthermore, the exploration of the GPR120 signaling pathway highlights a potential biological context for this and related molecules, which is of significant interest to the drug development community. Further research is warranted to determine the specific thermal characteristics of this compound and to fully understand its biological activities.

References

- 1. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Free fatty acids and protein kinase C activation induce GPR120 (free fatty acid receptor 4) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxyundecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-hydroxyundecanoate, a fatty acid methyl ester (FAME), in various organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide presents qualitative solubility information for structurally similar compounds and outlines a detailed experimental protocol for determining solubility.

Introduction

This compound is a hydroxy fatty acid methyl ester. Its solubility in organic solvents is a critical parameter in various applications, including its use as a synthetic intermediate, in the formulation of cosmetics and personal care products, and in biomedical research. Understanding its solubility profile is essential for process development, formulation design, and analytical method development.

Solubility Data

| Organic Solvent | Compound | Solubility |

| Chloroform | Methyl 3-hydroxydecanoate | Slightly Soluble[1] |

| Methanol | Methyl 3-hydroxydecanoate | Slightly Soluble[1] |

| Common Organic Solvents | Methyl 3-hydroxydodecanoate | Soluble[2] |

| Ethanol | This compound | Soluble |

| Hexane | Fatty Acid Methyl Esters | Generally Soluble |

| Heptane | Fatty Acid Methyl Esters | Generally Soluble |

| Ethyl Acetate | Fatty Acid Methyl Esters | Generally Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Quantitative determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a pre-validated analytical method, such as HPLC or GC. This involves creating a calibration curve with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

This guide serves as a foundational resource for professionals working with this compound. For precise quantitative data, it is imperative to conduct experimental solubility studies as outlined. The provided protocol offers a robust framework for such determinations, ensuring reliable and reproducible results.

References

An In-depth Technical Guide to the Chirality and Significance of Methyl 3-hydroxyundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyundecanoate, a chiral molecule, exists as two non-superimposable mirror images, the (R) and (S)-enantiomers. This stereochemistry is a critical determinant of its biological activity and its utility as a versatile chiral building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chirality of this compound, including its physicochemical properties, enantioselective synthesis, and methods for chiral separation. Furthermore, it delves into the significance of its chirality in various biological contexts and its applications in drug discovery and development, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to Chirality and its Importance

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in the existence of enantiomers – stereoisomers that are mirror images of each other. In the pharmaceutical and life sciences, the chirality of a molecule can have profound implications for its biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in modern drug development. This compound serves as an exemplary case of a chiral molecule where its stereochemical configuration dictates its function and potential applications.

Physicochemical Properties of this compound Enantiomers

The distinct spatial arrangement of atoms in the (R) and (S)-enantiomers of this compound leads to differences in their interaction with plane-polarized light, a property known as optical activity. While many physical properties of enantiomers are identical (e.g., melting point, boiling point, solubility in achiral solvents), their optical rotation is equal in magnitude but opposite in direction.

Table 1: Physicochemical Properties of Methyl 3-hydroxyalkanoate Analogs

| Property | (R)-Methyl 3-hydroxybutyrate | (S)-Methyl 3-hydroxybutyrate | (R)-Methyl 3-hydroxydecanoate |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₁₁H₂₂O₃ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 202.29 g/mol |

| Boiling Point | 56-58 °C / 11 mmHg | 63 °C / 10 mmHg | 99-100 °C / 0.5 mmHg[1] |

| Density | 1.055 g/mL at 20 °C | 1.071 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.421 | n20/D 1.421 | - |

| Specific Rotation ([α]D) | -19.5° (neat) | +19.8° (neat) | - |

Significance of Chirality in Biological Systems

The biological significance of this compound and other chiral 3-hydroxyalkanoates is intrinsically linked to their stereochemistry. These molecules can act as chiral building blocks for the synthesis of a variety of biologically active compounds. The (R)-enantiomers of 3-hydroxyalkanoic acids are known components of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. These chiral monomers can be utilized in the synthesis of fine chemicals, pharmaceuticals, and other high-value products.

While specific biological activities for the individual enantiomers of this compound are not extensively documented, the general class of 3-hydroxy fatty acid esters is known to be involved in various biological processes. They can serve as precursors in the biosynthesis of signaling molecules and are recognized by specific enzymes, where stereochemistry plays a crucial role in substrate binding and catalytic activity. For instance, the chain length of (R)-3-hydroxyalkanoic acids has been shown to affect the biological activity of anti-cancer peptides they are conjugated to.

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure this compound is crucial for its application in research and development. Several strategies can be employed for its enantioselective synthesis and for the separation of its racemic mixtures.

Experimental Protocols for Enantioselective Synthesis

Protocol 1: Asymmetric Reduction of Methyl 3-oxoundecanoate

This method involves the stereoselective reduction of the prochiral ketone, methyl 3-oxoundecanoate, using a chiral catalyst.

-

Materials: Methyl 3-oxoundecanoate, chiral reducing agent (e.g., a borane (B79455) complex with a chiral oxazaborolidine catalyst like (R)- or (S)-CBS catalyst), anhydrous solvent (e.g., tetrahydrofuran), quenching agent (e.g., methanol), standard workup reagents.

-

Procedure:

-

Dissolve methyl 3-oxoundecanoate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the chiral reducing agent. The choice of the (R) or (S) catalyst will determine the stereochemistry of the resulting alcohol.

-

Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of the quenching agent.

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Logical Workflow for Asymmetric Reduction:

Experimental Protocol for Chiral Separation by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column, a pump, an injector, and a suitable detector (e.g., UV or refractive index detector).

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral alcohols and esters.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation.

-

Procedure:

-

Prepare a solution of the racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

-

Logical Flow for Chiral HPLC Method Development:

Applications in Drug Development and as a Chiral Building Block

Enantiomerically pure this compound is a valuable chiral synthon in organic synthesis. The hydroxyl and ester functionalities can be selectively manipulated to introduce new stereocenters and build complex molecular architectures. This makes it a useful starting material for the synthesis of natural products, pharmaceuticals, and other biologically active molecules where precise stereochemical control is essential.

While direct involvement in a specific signaling pathway for this compound is not well-documented, its role as a precursor to more complex bioactive molecules is significant. For example, chiral 3-hydroxy fatty acids are components of various natural products with interesting biological activities.

Conclusion

The chirality of this compound is a key feature that governs its properties and applications. Understanding the distinct characteristics of its (R) and (S)-enantiomers is crucial for researchers in the fields of chemistry, biochemistry, and drug development. The ability to produce and analyze this compound in an enantiomerically pure form opens up avenues for the synthesis of novel, stereochemically defined molecules with potential therapeutic applications. Further research into the specific biological roles of each enantiomer will undoubtedly unveil new opportunities for its use in science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Methyl 3-hydroxyundecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 3-hydroxyundecanoate, a valuable chiral building block in the synthesis of various biologically active molecules. Two primary, high-yielding, and enantioselective methods are presented: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate and Biocatalytic Reduction of Methyl 3-oxoundecanoate.

Method 1: Asymmetric Hydrogenation of Methyl 3-oxoundecanoate

This method employs a chiral Ruthenium-BINAP catalyst to achieve a highly enantioselective reduction of the prochiral ketone, Methyl 3-oxoundecanoate, to the desired (R)-alcohol. The protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.

Reaction Principle

The enantioselectivity of this reaction is governed by the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The substrate, Methyl 3-oxoundecanoate, coordinates to the chiral catalyst in a way that favors the delivery of hydrogen to one specific face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Experimental Workflow

Caption: Workflow for the Asymmetric Hydrogenation of Methyl 3-oxoundecanoate.

Experimental Protocol

A. Preparation of the (R)-BINAP-Ru(II) Catalyst (in situ)

-

To a dry Schlenk tube under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.005-0.01 mol% relative to the substrate) and (R)-BINAP (0.0055-0.011 mol%).

-

Add degassed, anhydrous methanol via syringe.

-

Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

B. Asymmetric Hydrogenation

-

In a separate dry Schlenk tube under an argon atmosphere, dissolve Methyl 3-oxoundecanoate (1.0 equiv) in degassed, anhydrous methanol.

-

Transfer the substrate solution to the freshly prepared catalyst solution via cannula.

-

Transfer the resulting solution to a high-pressure autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 50-100 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, carefully release the pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (R)-Methyl 3-hydroxyundecanoate.

Quantitative Data (Expected)

The following table summarizes typical quantitative data for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, adapted for the synthesis of (R)-Methyl 3-hydroxyundecanoate.

| Parameter | Expected Value |

| Yield | >90% |

| Enantiomeric Excess (e.e.) | >98% (R) |

| Substrate:Catalyst Ratio | 10,000:1 to 20,000:1 |

| Hydrogen Pressure | 50-100 atm |

| Temperature | 20-30 °C |

| Reaction Time | 12-24 hours |

Method 2: Biocatalytic Reduction of Methyl 3-oxoundecanoate

This method utilizes a ketoreductase enzyme, often from baker's yeast (Saccharomyces cerevisiae) or a recombinant source, to stereoselectively reduce Methyl 3-oxoundecanoate to (R)-Methyl 3-hydroxyundecanoate. This approach offers mild reaction conditions and high enantioselectivity.

Reaction Principle

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols. Chiral ketoreductases can exhibit high stereoselectivity, preferentially producing one enantiomer of the alcohol. The reduction requires a cofactor, typically NADPH or NADH, which is regenerated in situ by a coupled enzymatic system or by using whole-cell biocatalysts.

Experimental Workflow

Enantioselective Synthesis of Methyl 3-hydroxyundecanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 3-hydroxyundecanoate, a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Two primary, high-yielding, and enantioselective methods are presented: Biocatalytic Asymmetric Reduction of Methyl 3-oxoundecanoate and Enzymatic Kinetic Resolution of racemic this compound.

Data Presentation

Table 1: Comparison of Enantioselective Synthesis Methods for this compound

| Method | Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Key Reaction Conditions |

| Biocatalytic Asymmetric Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Methyl 3-oxoundecanoate | (S)-enantiomer | >95% | Moderate | Fermenting conditions, aqueous medium, room temperature, 24-48 hours. |

| Recombinant E. coli expressing a ketoreductase | Methyl 3-oxoundecanoate | (R)- or (S)-enantiomer | >99% | High | Whole-cell biocatalysis, buffer solution, cofactor regeneration system (e.g., glucose/glucose dehydrogenase), 30°C. | |

| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | (±)-Methyl 3-hydroxyundecanoate | (R)-enantiomer | >99% (for unreacted S) | ~50% | Acylation with vinyl acetate (B1210297) in an organic solvent (e.g., hexane), 30-45°C, monitoring to ~50% conversion. |

| Pseudomonas cepacia Lipase (PSL) | (±)-Methyl 3-hydroxyundecanoate | (R)-enantiomer | High | ~50% | Transesterification in an organic solvent, acyl donor (e.g., ethyl acetate), 40°C. |

Method 1: Biocatalytic Asymmetric Reduction of Methyl 3-oxoundecanoate

This method employs whole-cell biocatalysts, such as Baker's yeast or recombinant E. coli, to achieve the highly enantioselective reduction of the prochiral ketone, Methyl 3-oxoundecanoate, to the desired chiral alcohol. The choice of biocatalyst can determine the stereochemical outcome, yielding either the (R)- or (S)-enantiomer.

Signaling Pathway and Logic

The enantioselectivity of this bioreduction is governed by the specific stereochemical preference of the ketoreductase enzymes within the microbial cells. The substrate, Methyl 3-oxoundecanoate, binds to the active site of the enzyme in a specific orientation, leading to the delivery of a hydride from a cofactor (typically NADPH or NADH) to one face of the carbonyl group, thus producing one enantiomer in high excess. A cofactor regeneration system, often endogenous to the whole cell, is crucial for the overall efficiency of the process.

Application Note: Biosynthesis and Analysis of Methyl 3-hydroxyundecanoate from Pseudomonas putida

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudomonas putida, particularly the KT2440 strain, is a versatile microbial chassis renowned for its ability to synthesize medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are accumulated as intracellular carbon and energy reserves, typically under conditions of nutrient limitation with an excess carbon source. The monomers that constitute these polyesters, such as 3-hydroxyundecanoate, are valuable chiral building blocks for the synthesis of fine chemicals and pharmaceuticals.

This document outlines the biosynthetic pathway leading to the formation of the 3-hydroxyundecanoate monomer in P. putida. It is crucial to note that P. putida does not naturally synthesize methyl 3-hydroxyundecanoate directly. Instead, it produces poly(3-hydroxyundecanoate) or copolymers containing this monomer. The methyl ester form is subsequently obtained through a chemical process called methanolysis, which is a standard analytical procedure for determining the composition of the PHA polymer. This note provides detailed protocols for the cultivation of P. putida, induction of mcl-PHA production, and the subsequent extraction and methanolysis to yield this compound for analysis.

Biosynthesis Pathway of (R)-3-Hydroxyundecanoyl-CoA